

Application of Glycine tert-butyl ester hydrochloride in drug development and discovery.

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Compound of Interest

Compound Name: Glycine tert-butyl ester
hydrochloride

Cat. No.: B555826

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Introduction

Glycine tert-butyl ester hydrochloride is a versatile building block with significant applications in medicinal chemistry and drug discovery. Its primary utility stems from the tert-butyl ester moiety, which serves as a robust protecting group for the carboxylic acid of glycine. This protection is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis, particularly in peptide and peptidomimetic drug development.^[1] This document outlines its key applications in the synthesis of antiviral and anticancer agents, as well as its foundational role in solid-phase peptide synthesis (SPPS). Detailed protocols and quantitative data are provided for researchers, scientists, and drug development professionals.

Application in Antiviral Drug Development

Glycine tert-butyl ester hydrochloride is a key precursor in the synthesis of several antiviral compounds. Its incorporation can influence molecular properties such as lipophilicity, which can

in turn affect the absorption and distribution of a potential drug.[1]

Synthesis of HCV Protease Inhibitors: Boceprevir

Boceprevir, a first-generation NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV) genotype 1, utilizes a tert-butylglycine residue at the P3 position.[2][3] This residue plays a crucial role in the binding of the inhibitor to the active site of the viral protease.

Quantitative Data: Synthesis and Biological Activity of Boceprevir

Step/Parameter	Description	Value	Reference(s)
Synthesis Yield	Yield for the conversion of 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol to the corresponding carbonitrile.	83.2%	[4]
IC50 (Mpro)	Inhibitory concentration against SARS-CoV-2 main protease.	4.13 ± 0.61 µM	[5]
EC50 (SARS-CoV-2)	Effective concentration to inhibit viral replication in cell culture.	0.49 to 3.37 µM	[6]
EC50 (HCV Genotype 1)	Effective concentration in HCV replicon assays.	200–400 nM	[3]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Boceprevir[4]

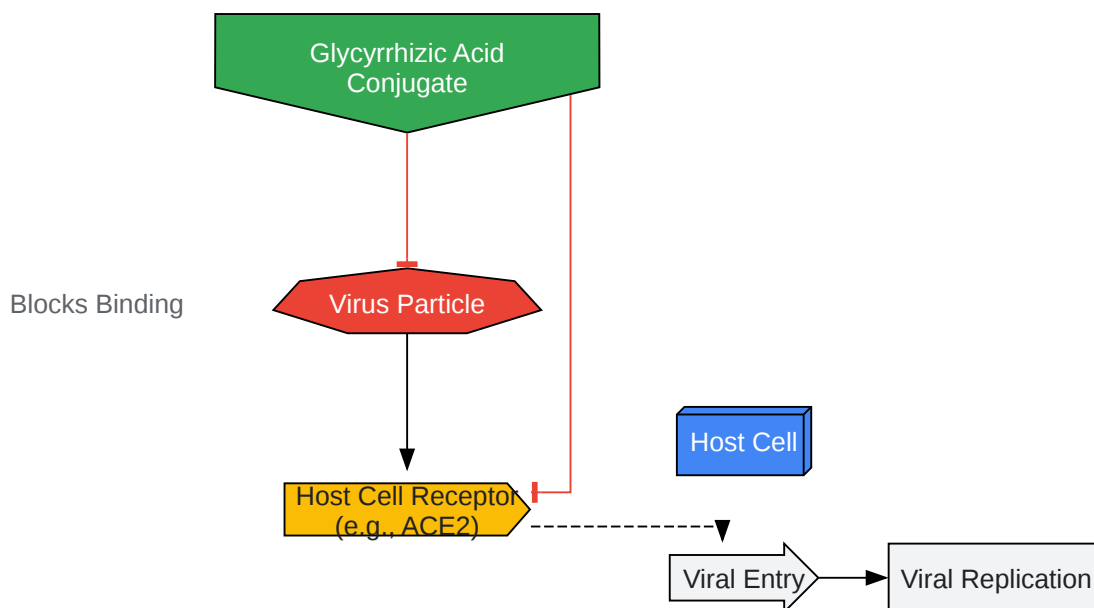
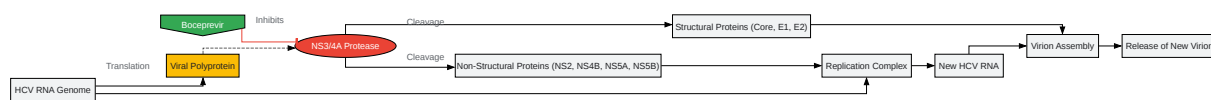
- A solution is prepared by mixing 0.20 g (0.88 mmol) of 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol, 0.19 g of trimethylsilyl cyanide, and 14 ml of methyl tert-butyl ether.
- The solution is cooled to -78°C, and 0.27 g of a boron trifluoride-diethyl ether complex is added dropwise.
- The mixture is maintained at -78°C for 3 hours, then warmed to -40°C for 4 hours.
- 5.3 g of a 7% sodium hydrogen carbonate aqueous solution is added, and the mixture is warmed to 25°C.
- The product is extracted with methyl tert-butyl ether.
- The organic layers are combined, dried with sodium sulfate, and concentrated to yield 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile (Yield: 83.2%).

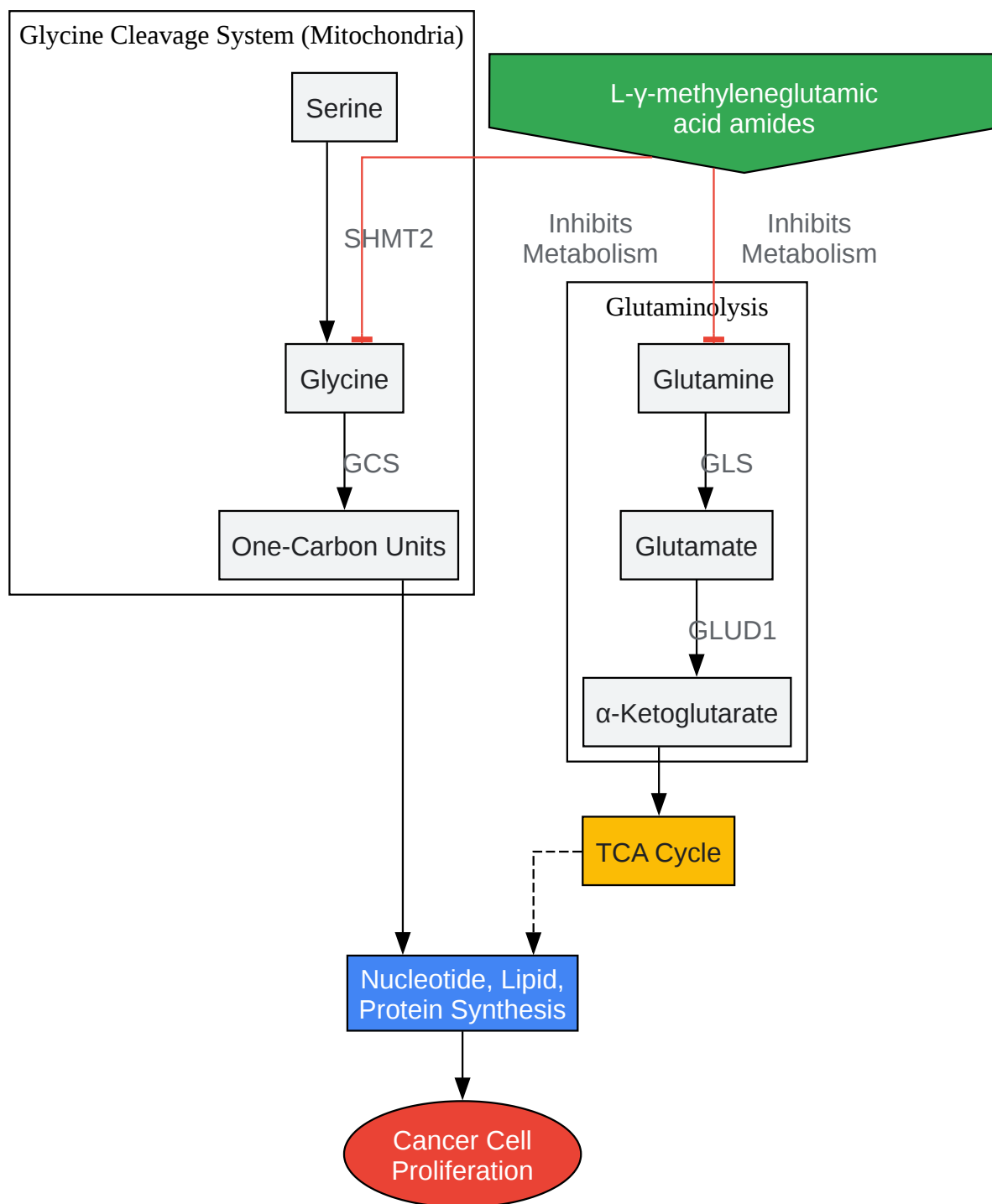
Protocol 2: HCV NS3/4A Protease Inhibition Assay (FRET-based)^{[1][7]}

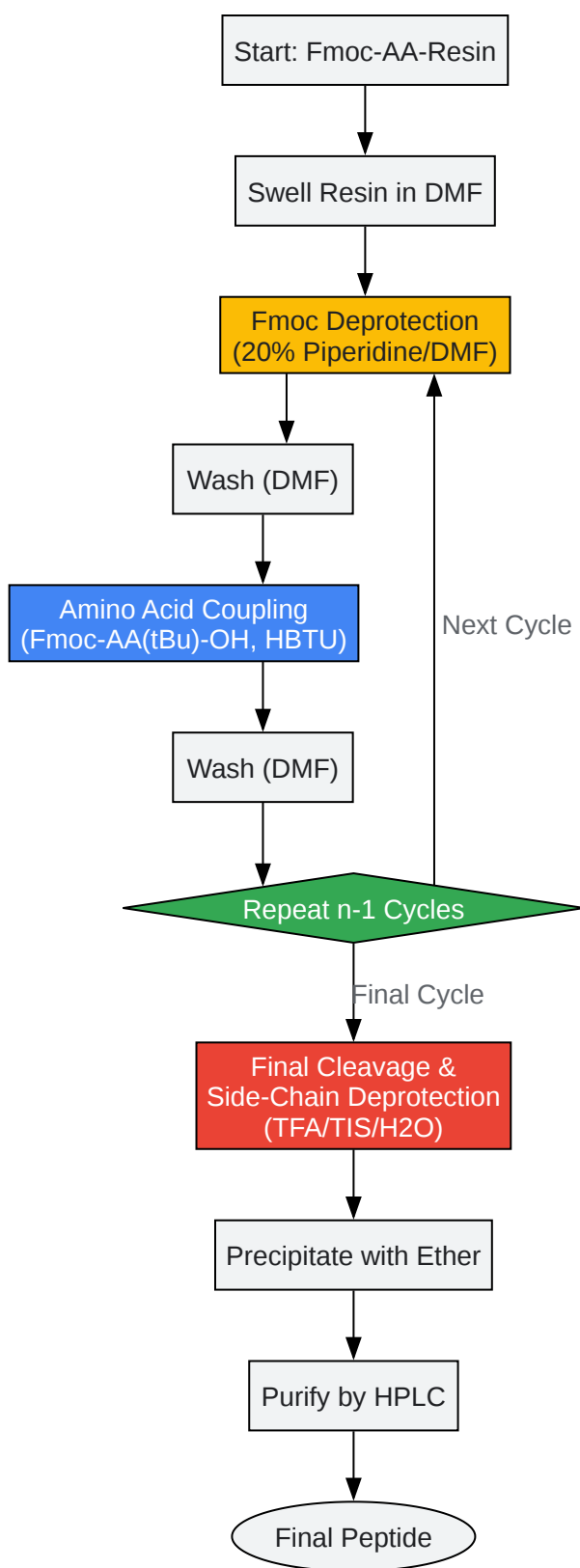
- Prepare serial dilutions of the test compound (e.g., Boceprevir) in DMSO.
- In a 384-well black microplate, add 0.5 µL of the diluted compound or DMSO (for control).
- Add 20 µL of diluted recombinant NS3/4A protease (40 nM final concentration) in assay buffer (50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 µL of diluted FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, 60 µM final concentration).
- Monitor the fluorescence signal (Excitation/Emission wavelengths specific to the FRET pair) over time using a fluorescence microplate reader.
- Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

Boceprevir inhibits the HCV NS3/4A protease, which is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[8] By blocking this step, Boceprevir effectively halts the viral life cycle.







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